molecular formula C14H13NO2S B1195705 N-(4-acetylphenyl)-2-thiophen-2-ylacetamide

N-(4-acetylphenyl)-2-thiophen-2-ylacetamide

Cat. No. B1195705
M. Wt: 259.33 g/mol
InChI Key: XJRYZRNVZVLBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-thiophen-2-ylacetamide is an aromatic ketone.

Scientific Research Applications

Antitubercular Properties

N-(4-acetylphenyl)-2-thiophen-2-ylacetamide derivatives have been evaluated for their potential as antitubercular agents. A series of these compounds were synthesized and tested for in vitro antibacterial activity against Mycobacterium tuberculosis. Several derivatives showed activity between 25 and 100 micrograms/mL, indicating their potential in developing new treatments for multidrug-resistant tuberculosis (Lourenço et al., 2007).

Theranostic Gene Delivery

A cationic polythiophene derivative, closely related to N-(4-acetylphenyl)-2-thiophen-2-ylacetamide, has been synthesized for potential use as a theranostic gene delivery vehicle. This polymer demonstrated the ability to bind DNA and form polyplexes, highlighting its potential in gene therapy applications (Carreon et al., 2014).

Anticancer Activity

Research into thiophene derivatives, including N-(4-acetylphenyl)-2-thiophen-2-ylacetamide, has revealed promising anticancer properties. New derivatives have been synthesized and tested for in vitro cytotoxicity, showing significant inhibitory activity against various cancer cell lines. These findings suggest the potential of these compounds in cancer treatment (Atta & Abdel‐Latif, 2021).

Antibacterial and Antifungal Properties

The antimicrobial potential of N-(4-acetylphenyl)-2-thiophen-2-ylacetamide derivatives has been explored in several studies. These compounds have demonstrated significant activity against various bacterial and fungal strains, indicating their potential as new antimicrobial agents (Cakmak et al., 2022).

Anticonvulsant Properties

Research on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which are structurally related to N-(4-acetylphenyl)-2-thiophen-2-ylacetamide, has shown potential anticonvulsant properties. These compounds were synthesized and evaluated for their efficacy in seizure models, indicating their potential application in the treatment of epilepsy (Severina et al., 2020).

Optoelectronic Applications

Thiophene-based derivatives, closely related to N-(4-acetylphenyl)-2-thiophen-2-ylacetamide, have been explored for optoelectronic applications. These compounds have shown promising properties in the development of electrochromic materials and conducting polymers, useful in various electronic devices (Camurlu & Guven, 2015).

properties

Product Name

N-(4-acetylphenyl)-2-thiophen-2-ylacetamide

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C14H13NO2S/c1-10(16)11-4-6-12(7-5-11)15-14(17)9-13-3-2-8-18-13/h2-8H,9H2,1H3,(H,15,17)

InChI Key

XJRYZRNVZVLBRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2

solubility

37.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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